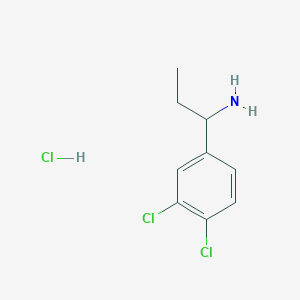
3-formyl-4-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-methoxy-N-methylbenzamide, also known as FMMB, is a chemical compound that has many potential applications in scientific research. It has been studied for its potential to be used as a drug and as an intermediate in the synthesis of other compounds. FMMB has been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, its biochemical and physiological effects have been studied and its potential for laboratory experiments has been explored. In
Aplicaciones Científicas De Investigación
3-formyl-4-methoxy-N-methylbenzamide has been studied for its potential to be used as a drug and as an intermediate in the synthesis of other compounds. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, it has been studied for its potential to be used as a fluorescent probe in the study of proteins, as well as for its potential to be used as a fluorescent label for the detection of biomolecules.
Mecanismo De Acción
The mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide is not well understood. However, it is believed to be involved in the regulation of cell cycle progression and apoptosis. It has also been suggested that 3-formyl-4-methoxy-N-methylbenzamide may have an effect on the activity of certain enzymes, such as protein kinases, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-formyl-4-methoxy-N-methylbenzamide have been studied in various organisms, including humans. In humans, 3-formyl-4-methoxy-N-methylbenzamide has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumorigenic effects. It has also been shown to have a protective effect against oxidative stress and to have a role in the regulation of cell cycle progression. Additionally, it has been shown to have a role in the regulation of gene expression and the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-formyl-4-methoxy-N-methylbenzamide for laboratory experiments include its relatively low cost, its availability in many forms, and its stability in a variety of environments. Additionally, it is relatively easy to synthesize and has a relatively low toxicity. The main limitation of using 3-formyl-4-methoxy-N-methylbenzamide for laboratory experiments is its lack of specificity, which can lead to the production of unwanted byproducts.
Direcciones Futuras
The potential future directions of 3-formyl-4-methoxy-N-methylbenzamide research include further investigation into its potential to be used as a drug and as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted into its potential to be used as a fluorescent probe in the study of proteins, as well as its potential to be used as a fluorescent label for the detection of biomolecules. Additionally, further research into its biochemical and physiological effects, as well as its potential for use in laboratory experiments, could be conducted. Finally, further research into the mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide could be conducted in order to better understand its effects on various biological processes.
Métodos De Síntesis
3-formyl-4-methoxy-N-methylbenzamide can be synthesized in a two-step reaction from the reaction of 3-methoxy-4-methylbenzamide with formaldehyde. In the first step, 3-methoxy-4-methylbenzamide is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form 3-formyl-4-methoxy-N-methylbenzamide. In the second step, the formyl group is then reduced to the corresponding amine by the action of a reducing agent such as sodium borohydride. The final product is 3-formyl-4-methoxy-N-methylbenzamide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-4-methoxy-N-methylbenzamide involves the conversion of 4-methoxy-N-methylbenzamide to the desired product through a series of reactions.", "Starting Materials": [ "4-methoxy-N-methylbenzamide", "Sodium hydride", "Formaldehyde", "Acetic anhydride", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-N-methylbenzamide in dry ethyl acetate and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add formaldehyde to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour.", "Step 4: Add sulfuric acid to the reaction mixture and stir for 30 minutes.", "Step 5: Add sodium chloride to the reaction mixture and stir for 10 minutes.", "Step 6: Extract the product with ethyl acetate and wash the organic layer with water and sodium bicarbonate solution.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 8: Recrystallize the product from methanol to obtain 3-formyl-4-methoxy-N-methylbenzamide." ] } | |
Número CAS |
1289017-23-7 |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



